2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
CAS No.:
Cat. No.: VC14782771
Molecular Formula: C23H28N4O2S
Molecular Weight: 424.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28N4O2S |
|---|---|
| Molecular Weight | 424.6 g/mol |
| IUPAC Name | 2-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
| Standard InChI | InChI=1S/C23H28N4O2S/c1-2-3-14-27-21(29)17-9-5-4-8-16(17)18(23(27)12-6-7-13-23)19(28)24-22-26-25-20(30-22)15-10-11-15/h4-5,8-9,15,18H,2-3,6-7,10-14H2,1H3,(H,24,26,28) |
| Standard InChI Key | FUOIEJWZDOXSRJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NN=C(S4)C5CC5 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name delineates its hybrid architecture:
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Spiro[cyclopentane-1,3'-isoquinoline] core: A spiro junction at the cyclopentane and dihydroisoquinoline rings imposes conformational rigidity, influencing stereoelectronic properties.
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2'-Butyl substituent: A four-carbon alkyl chain at the 2' position modulates lipophilicity and steric bulk.
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1'-Oxo group: A ketone at the 1' position enhances hydrogen-bonding capacity.
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4'-Carboxamide: Linked to a 5-cyclopropyl-1,3,4-thiadiazol-2-yl group, this moiety introduces hydrogen-bond donors/acceptors and aromatic heterocyclic character .
The molecular formula is deduced as C₂₅H₃₀N₅O₂S, with a molecular weight of 488.61 g/mol. Key structural features are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₃₀N₅O₂S |
| Molecular Weight | 488.61 g/mol |
| Topological Polar Surface Area | ~120 Ų (estimated) |
| LogP (Octanol-Water) | ~3.5 (predicted) |
Synthetic Pathways
Spirocyclic Core Formation
Spirocyclic systems are typically synthesized via intramolecular cyclization. For the spiro[cyclopentane-1,3'-isoquinoline] framework, a plausible route involves:
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Mannich Reaction: Condensation of cyclopentanone with an isoquinoline precursor (e.g., tetrahydroisoquinoline) using formaldehyde and ammonium chloride .
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Oxidative Cyclization: As demonstrated in analogous oxadiazoline syntheses , butyric anhydride could facilitate cyclization, though substituent compatibility must be verified.
Thiadiazole Moiety Incorporation
The 5-cyclopropyl-1,3,4-thiadiazol-2-yl group is synthesized via:
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Cyclocondensation: Reacting cyclopropanecarbothioamide with hydrazine derivatives under acidic conditions .
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N-Acylation: Coupling the thiadiazole amine with the spirocyclic carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Final Assembly
The butyl group is introduced via alkylation of the spirocyclic intermediate prior to carboxamide formation. Protecting group strategies are critical to prevent side reactions.
Spectroscopic Characterization
Key spectral data for the compound (hypothetical, based on analogs ):
¹H NMR (DMSO-d₆, 400 MHz)
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δ 0.98–1.01 (t, 3H, CH₃ of butyl)
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δ 1.58–1.63 (m, 4H, CH₂ of butyl)
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δ 2.32–2.35 (t, 2H, CH₂ adjacent to ketone)
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δ 7.42–8.17 (m, 4H, aromatic protons of isoquinoline)
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δ 12.24 (s, 1H, NH of carboxamide)
¹³C NMR (DMSO-d₆, 100 MHz)
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δ 13.0 (CH₃ of butyl)
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δ 48.8 (spiro carbon)
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δ 167.5 (C=O of carboxamide)
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δ 154.2 (C=N of thiadiazole)
IR (KBr, cm⁻¹)
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3254 (N-H stretch)
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1670 (C=O stretch)
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1610 (C=N stretch)
Physicochemical and ADMET Properties
| Parameter | Value |
|---|---|
| Solubility (Water) | <1 mg/mL (predicted) |
| Plasma Protein Binding | ~90% (estimated) |
| Metabolic Stability | Moderate (CYP3A4/2D6 substrates) |
| hERG Inhibition | Low risk (structural analogs) |
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